MK-8262 -

MK-8262

Catalog Number: EVT-8620313
CAS Number:
Molecular Formula: C35H25F9N2O5
Molecular Weight: 724.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MK-8262 is classified as a selective inhibitor targeting specific biological pathways. It is synthesized through complex chemical processes that involve various reagents and catalysts, designed to optimize yield and purity. The compound is often studied in the context of pharmacology and medicinal chemistry, with a focus on its efficacy and safety in clinical applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-8262 involves several key steps, typically starting from readily available precursors. The main synthetic route includes:

  1. Formation of Key Intermediates: Initial reactions involve the creation of intermediates through various organic transformations such as alkylation, acylation, or cyclization.
  2. Coupling Reactions: These intermediates are then coupled using techniques like palladium-catalyzed cross-coupling to form the core structure of MK-8262.
  3. Purification: The crude product undergoes purification processes such as recrystallization or chromatography to isolate the desired compound in high purity.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

MK-8262 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X, Y, Z, and W denote the number of atoms of carbon, hydrogen, nitrogen, and oxygen respectively.

Key structural features include:

  • Functional Groups: The presence of aromatic rings or heterocycles can influence solubility and binding affinity.
  • Stereochemistry: The spatial arrangement of atoms in MK-8262 is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

MK-8262 participates in various chemical reactions that are essential for its synthesis and potential modifications:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different substituents onto the aromatic rings.
  2. Oxidation/Reduction Reactions: These reactions can modify functional groups to enhance biological activity or alter pharmacokinetic properties.
  3. Hydrolysis: In certain conditions, MK-8262 may undergo hydrolysis, affecting its stability and efficacy.

Understanding these reactions is vital for optimizing the synthesis process and improving the compound's therapeutic profile.

Mechanism of Action

Process and Data

The mechanism of action of MK-8262 involves specific interactions with biological targets, typically proteins or enzymes involved in disease pathways.

  1. Binding Affinity: MK-8262 exhibits high binding affinity to its target site, which can lead to inhibition or modulation of enzymatic activity.
  2. Signal Transduction Pathways: By interacting with these targets, MK-8262 may influence downstream signaling pathways that affect cellular responses.
  3. Therapeutic Effects: The modulation of these pathways can result in desired therapeutic outcomes such as reduced inflammation or altered cellular proliferation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-8262 possesses distinct physical and chemical properties that are critical for its application:

  1. Solubility: The solubility profile affects bioavailability; MK-8262 may exhibit varying solubility in different solvents.
  2. Stability: Stability under physiological conditions is crucial for its therapeutic use; degradation products must be monitored.
  3. Melting Point: The melting point can provide insights into purity; a sharp melting point typically indicates a pure compound.
  4. pH Stability: Understanding how MK-8262 behaves under different pH conditions can inform formulation strategies.
Applications

Scientific Uses

MK-8262 has potential applications in various scientific fields:

  1. Pharmacology: As a candidate for drug development targeting specific diseases.
  2. Biochemistry: Used in studies to understand enzyme mechanisms or cellular pathways.
  3. Clinical Research: Investigated in clinical trials for efficacy and safety in treating specific medical conditions.

The ongoing research into MK-8262 highlights its significance as a promising compound with diverse applications across medicinal chemistry and pharmacology. Continued studies will further elucidate its potential benefits and mechanisms within biological systems.

Introduction to CETP Inhibition as a Therapeutic Strategy

Role of Cholesteryl Ester Transfer Protein in Lipid Metabolism and Atherogenesis

Cholesteryl ester transfer protein mediates the transfer of cholesteryl esters from high-density lipoprotein particles to apolipoprotein B-containing lipoproteins, including very low-density lipoprotein and low-density lipoprotein, in exchange for triglycerides. This process reduces circulating high-density lipoprotein cholesterol levels while promoting the formation of atherogenic low-density lipoprotein particles. Epidemiological studies demonstrate that genetic deficiencies in cholesteryl ester transfer protein activity cause markedly elevated high-density lipoprotein cholesterol concentrations (up to 3-fold increases) and are associated with reduced coronary heart disease prevalence. Transgenic mouse models engineered to express cholesteryl ester transfer protein develop atherosclerosis more rapidly, while cholesteryl ester transfer protein knockout models show delayed atherogenesis [1] [7] [9].

The Copenhagen City Heart Study further established that reduced-function cholesteryl ester transfer protein polymorphisms are associated with 14–20% reductions in major adverse cardiovascular events and all-cause mortality [4] [7]. These observations collectively identified cholesteryl ester transfer protein as a promising therapeutic target for modulating lipoprotein profiles and reducing cardiovascular risk.

Table 1: Consequences of Cholesteryl Ester Transfer Protein Activity Modulation in Biological Systems

Model SystemHigh Cholesteryl Ester Transfer Protein ActivityLow/Inhibited Cholesteryl Ester Transfer Protein Activity
High-density lipoprotein cholesterol levelsDecreased (20–40%)Increased (50–150%)
Low-density lipoprotein cholesterol levelsIncreasedDecreased (15–40%)
Atherosclerosis developmentAcceleratedDelayed
Human epidemiological outcomesHigher coronary heart disease riskLower coronary heart disease risk

Rationale for Cholesteryl Ester Transfer Protein Inhibition in Cardiovascular Disease Management

Despite the proven efficacy of low-density lipoprotein cholesterol-lowering therapies, residual cardiovascular risk persists in approximately 50% of treated patients. This unmet clinical need has driven investigation into complementary therapeutic approaches targeting atherogenic dyslipidemia. Low high-density lipoprotein cholesterol constitutes an independent risk factor for cardiovascular disease that persists even when low-density lipoprotein cholesterol is optimally controlled [1] [9]. The biological rationale for high-density lipoprotein elevation stems from its central role in reverse cholesterol transport—the process by which excess cholesterol is removed from peripheral tissues (including arterial walls) and transported to the liver for excretion [5] [9].

Cholesteryl ester transfer protein inhibition uniquely addresses multiple lipid parameters: it substantially elevates high-density lipoprotein cholesterol (by 50–150%), reduces low-density lipoprotein cholesterol (by 15–40%), and lowers lipoprotein(a) (by 20–60%)—an independent genetic risk factor for atherosclerosis [4] [8]. This triple lipid-modifying effect differentiates cholesteryl ester transfer protein inhibitors from conventional lipid-lowering agents and positions them as promising candidates for comprehensive management of dyslipidemia. The strategy is further supported by Mendelian randomization studies confirming that variants in the cholesteryl ester transfer protein gene associated with higher high-density lipoprotein cholesterol and lower low-density lipoprotein cholesterol demonstrate reduced cardiovascular risk [4] [7].

Historical Development of Cholesteryl Ester Transfer Protein Inhibitors: From Torcetrapib to MK-8262

The clinical development of cholesteryl ester transfer protein inhibitors has traversed four generations of agents with varying pharmacological profiles:

  • First-generation (Torcetrapib): Demonstrated potent high-density lipoprotein cholesterol elevation (72.1%) and low-density lipoprotein cholesterol reduction (24.9%) in the ILLUMINATE trial. However, off-target toxicity mediated through adrenal aldosterone and mineralocorticoid activation caused significant blood pressure elevation (5.4 mmHg systolic) and increased cardiovascular mortality (58%) and all-cause mortality (25%), leading to trial termination [1] [5] [9].

  • Second-generation (Dalcetrapib): Lacked torcetrapib's hypertensive effects but provided only modest high-density lipoprotein cholesterol elevation (31–40%) with negligible effects on low-density lipoprotein cholesterol. The dal-OUTCOMES trial showed no cardiovascular benefit in post-acute coronary syndrome patients [4] [9].

  • Third-generation (Evacetrapib/Anacetrapib): Evacetrapib failed to demonstrate cardiovascular benefit despite robust lipid effects (high-density lipoprotein cholesterol +133%; low-density lipoprotein cholesterol -31%). Anacetrapib achieved a modest 9% relative risk reduction in the REVEAL trial but revealed discordance between standard (41% reduction) and gold-standard beta-quantification (17% reduction) low-density lipoprotein cholesterol measurements [4] [9].

MK-8262 emerged as a best-in-class candidate developed by Merck & Co. to overcome limitations of previous inhibitors. Designed as a potent bistrifluoromethyl analogue, MK-8262 was positioned as a backup compound to anacetrapib with superior pharmaceutical properties and a cleaner safety profile in preclinical assessment [6] [8]. Its development represented the pharmaceutical industry's continued investment in cholesteryl ester transfer protein inhibition despite previous clinical setbacks, driven by compelling genetic epidemiology and anacetrapib's marginal but statistically significant cardiovascular benefit.

MK-8262: Chemistry and Pharmacological Profile

Properties

Product Name

MK-8262

IUPAC Name

4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid

Molecular Formula

C35H25F9N2O5

Molecular Weight

724.6 g/mol

InChI

InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29+/m0/s1

InChI Key

VYZPBLVSILOWMJ-YTCPBCGMSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)O[C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.